molecular formula C27H34N2 B1209580 Lobinaline

Lobinaline

Cat. No. B1209580
M. Wt: 386.6 g/mol
InChI Key: MVIXAPHJOKOOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lobinaline is a natural product found in Lobelia cardinalis with data available.

Scientific Research Applications

Target-Directed Evolution for Dopamine Transporter Modulators

  • Research on Lobelia cardinalis, which contains lobinaline, focused on its atypical inhibition of the dopamine transporter (DAT). This study explored the optimization of this compound derivatives for treating substance use disorders (SUDs) through "target-directed evolution" in plant cells. This method led to the identification of this compound N-oxide, a novel derivative with potential therapeutic use in SUDs due to its unusual DAT interaction (Rogers et al., 2021).

Bioactive Components in Lobelia Species

  • A comprehensive review highlighted the progress in identifying bioactive components from Lobelia species, including this compound. The focus has been on novel chemical classes beyond the well-known alkaloids like lobeline, with this compound undergoing investigation for its pharmacological characteristics. This shift in research focus is due to the structurally similar components of Lobelia alkaloids, which share pharmacological and toxicological profiles (Zheng, Wang, & Zhang, 2021).

Novel Multifunctional Pharmacology of this compound

  • This compound was identified as the primary source of unique nicotinic acetylcholine receptor (nicAchR) binding activity in Lobelia cardinalis. It demonstrated potent free radical scavenging abilities, similar binding affinity at α4β2- and α7-nicAchRs, and inhibited dopamine uptake in rat striatal synaptosomes. Its multifunctional effects, including anti-inflammatory and neuroprotective properties, make this compound a candidate for developing therapeutics for conditions like Parkinson's disease and drug abuse (Brown et al., 2016).

properties

Molecular Formula

C27H34N2

Molecular Weight

386.6 g/mol

IUPAC Name

1-methyl-5,7-diphenyl-6-(2,3,4,5-tetrahydropyridin-6-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

InChI

InChI=1S/C27H34N2/c1-29-18-10-15-22-25(29)19-23(20-11-4-2-5-12-20)27(24-16-8-9-17-28-24)26(22)21-13-6-3-7-14-21/h2-7,11-14,22-23,25-27H,8-10,15-19H2,1H3

InChI Key

MVIXAPHJOKOOEU-UHFFFAOYSA-N

SMILES

CN1CCCC2C1CC(C(C2C3=CC=CC=C3)C4=NCCCC4)C5=CC=CC=C5

Canonical SMILES

CN1CCCC2C1CC(C(C2C3=CC=CC=C3)C4=NCCCC4)C5=CC=CC=C5

synonyms

lobinaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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